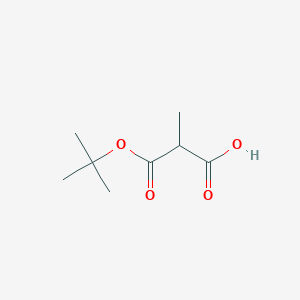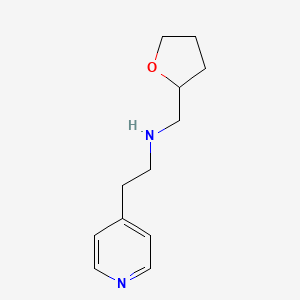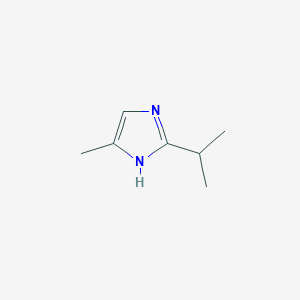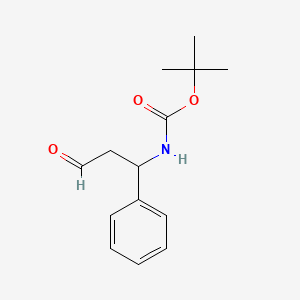
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid
Übersicht
Beschreibung
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid is an organic compound with a tert-butoxy group attached to a 3-oxopropanoic acid backbone
Wissenschaftliche Forschungsanwendungen
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
The primary targets of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid are amino acids and peptides. The compound is used in the synthesis of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which are used as starting materials in dipeptide synthesis .
Mode of Action
The compound interacts with its targets through a process known as ring-opening polymerization (ROP). This process involves the breaking of a ring structure in a polymer, allowing the compound to bind with the opened ends . The compound also plays a role in the formation of acyloxyphosphonium from the protected amino acid anion .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis. It is used in the synthesis of Boc-AAILs, which are then used in dipeptide synthesis. This process involves the formation of dipeptides, which are compounds consisting of two amino acids linked by a single peptide bond .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a boiling point of 90°c (under 2mmhg pressure) and a melting point of 19-20°c . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The result of the compound’s action is the formation of Boc-AAILs, which are used in dipeptide synthesis. These Boc-AAILs are clear, nearly colorless to pale yellow liquids at room temperature. They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the compound’s boiling and melting points suggest that it is stable under normal room temperature conditions . Additionally, the compound’s miscibility in various solvents suggests that its action can be influenced by the solvent environment .
Safety and Hazards
The safety data sheet for “3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid” indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
Zukünftige Richtungen
In terms of future directions, “3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid” has been successfully synthesized and polymerized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol−1 and a narrow molecular weight distribution (PDI = 1.003–1.026) . This opens up possibilities for its use in the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
Biochemische Analyse
Biochemical Properties
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid has been used in the synthesis of peptoid-based polyacids . These polyacids are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . The compound interacts with primary amine initiators during the polymerization process .
Temporal Effects in Laboratory Settings
Its derivative polymers have been shown to have controlled molecular weight and narrow molecular weight distribution, suggesting good stability .
Metabolic Pathways
Its derivative polymers have been shown to have stimuli-responsive properties, suggesting potential involvement in metabolic signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid can be achieved through several methods. One common approach involves the esterification of 3-oxopropanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. This reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the use of tert-butyl chloroformate as a tert-butylating agent. The reaction between 3-oxopropanoic acid and tert-butyl chloroformate in the presence of a base such as triethylamine can yield the desired product under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
tert-Butyl chloroformate: A tert-butylating agent used in the synthesis of esters and amides.
Uniqueness
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid is unique due to its combination of a tert-butoxy group and a 3-oxopropanoic acid backbone. This structure imparts specific reactivity and stability, making it valuable in various synthetic and industrial applications.
Eigenschaften
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(6(9)10)7(11)12-8(2,3)4/h5H,1-4H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDARKWFFLKAWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3132549.png)

![[Methyl(propan-2-yl)sulfamoyl]amine](/img/structure/B3132561.png)



![(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3132594.png)
![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3132603.png)
![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)




![1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3132638.png)
